Neocopiamycin A

Antimicrobial Toxicology Drug Development

Neocopiamycin A (CAS 89989-28-6), N-demethylcopiamycin from Streptomyces hygroscopicus var. crystallogenes, retains broad-spectrum antimicrobial activity against Gram-positive bacteria, yeasts, and fungi while offering >40-fold improved safety over parent copiamycin (LD0 >1000 mg/kg i.p. vs. LD50 24.8 mg/kg). This superior therapeutic window enables high-dose animal efficacy studies without confounding toxicity. As an authenticated N-demethyl reference standard, it is essential for SAR studies on N-methylation pharmacophores and for developing differential QC methods (HPLC, MS, thermal analysis). Decomposition temp 134–136°C. For R&D use only.

Molecular Formula C53H93N3O17
Molecular Weight 1044.3 g/mol
Cat. No. B15567887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocopiamycin A
Molecular FormulaC53H93N3O17
Molecular Weight1044.3 g/mol
Structural Identifiers
InChIInChI=1S/C53H93N3O17/c1-30(14-12-10-8-9-11-13-21-56-52(54)55)22-34(5)50-33(4)16-19-41(59)35(6)43(61)24-37(57)23-38(71-49(68)28-47(65)66)25-39-26-45(63)51(69)53(70,73-39)29-46(64)32(3)15-18-40(58)36(7)44(62)27-42(60)31(2)17-20-48(67)72-50/h8-9,16-17,19-20,30-46,50-51,57-64,69-70H,10-15,18,21-29H2,1-7H3,(H,65,66)(H4,54,55,56)/b9-8+,19-16-,20-17?
InChIKeyGZWCSBWYVZFWGF-QOVCSGHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neocopiamycin A: Structure, Source, and Basic Pharmacological Profile


Neocopiamycin A is a 36-membered macrocyclic lactone antibiotic produced as a minor fermentation component by Streptomyces hygroscopicus var. crystallogenes [1]. Structurally, it is N-demethylcopiamycin, differing from the parent antibiotic copiamycin by the absence of a single N-methyl group [1]. The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, yeasts, and filamentous fungi, and is distinguished from its close analog copiamycin by a markedly superior toxicity profile [1][2].

Why Copiamycin and Related Macrocyclic Lactones Cannot Substitute for Neocopiamycin A


Neocopiamycin A and copiamycin, though produced by the same organism and sharing a common macrocyclic lactone scaffold, are not interchangeable in research or development applications. Neocopiamycin A is N-demethylcopiamycin—a specific demethylated derivative—and this subtle structural modification confers a fundamentally different pharmacological profile. Direct comparative data demonstrate that Neocopiamycin A retains potent antimicrobial activity while exhibiting drastically reduced systemic toxicity relative to copiamycin [1][2]. Substituting copiamycin or other in-class macrolides for Neocopiamycin A would therefore introduce substantially higher toxicity risk and potentially altered spectrum of activity, compromising experimental reproducibility and therapeutic window assessments [2].

Quantitative Evidence Differentiating Neocopiamycin A from Copiamycin and In-Class Analogs


Acute Systemic Toxicity: Neocopiamycin A Exhibits >40-Fold Lower Lethality Than Copiamycin in Murine Model

In a direct comparative murine toxicity study, Neocopiamycin A (and B) demonstrated an intraperitoneal LD0 of >1000 mg/kg, while copiamycin showed an LD50 of only 24.8 mg/kg [1]. This indicates that Neocopiamycin A is non-lethal at doses exceeding 40 times the lethal dose of copiamycin under identical administration conditions.

Antimicrobial Toxicology Drug Development

Structural Basis for Differentiated Activity and Toxicity: N-Demethylcopiamycin

Spectroscopic characterization determined Neocopiamycin A to be N-demethylcopiamycin, lacking the N-methyl group present on the guanidine-containing side chain of copiamycin [1]. This specific structural difference is the molecular basis for its observed superior toxicity profile and altered antimicrobial potency.

Natural Products Structure-Activity Relationship Medicinal Chemistry

Physicochemical Differentiation: Melting Point and Solubility Profile Distinguish Neocopiamycin A from Copiamycin

Neocopiamycin A exhibits distinct physicochemical properties compared to copiamycin. It decomposes at 134–136°C and shows solubility in lower alcohols, pyridine, DMF, and glacial acetic acid, with limited solubility in acetone, chloroform, ethyl acetate, and water [1]. In contrast, copiamycin decomposes at a higher temperature of 144°C and is soluble in methanol, ethanol, n-butanol, pyridine, DMF, and glacial acetic acid, but almost insoluble in acetone, dioxane, chloroform, carbon tetrachloride, esters, petroleum ether, benzene, and water [2].

Analytical Chemistry Quality Control Formulation

Antimicrobial Activity: Neocopiamycin A Demonstrates Enhanced Potency Relative to Copiamycin

Original characterization studies reported that Neocopiamycin A is 'more active against Gram-positive bacteria and fungi' than copiamycin [1]. While quantitative MIC data are not available in the open literature, the consistent qualitative finding across multiple sources establishes a directionality of improved antimicrobial potency accompanying the N-demethyl modification.

Antimicrobial Microbiology Antifungal

Recommended Research and Development Applications for Neocopiamycin A


In Vivo Antifungal Efficacy Studies Requiring a Wide Therapeutic Window

Given its LD0 of >1000 mg/kg i.p. in mice versus copiamycin's LD50 of 24.8 mg/kg [1], Neocopiamycin A is the preferred macrocyclic lactone for animal model studies where high dosing is required to demonstrate antifungal or antibacterial efficacy without confounding toxicity. This >40-fold safety margin enables exploration of dose-response relationships that would be lethal with the parent copiamycin.

Structure-Activity Relationship (SAR) Studies of N-Demethylated Macrocyclic Lactones

As the structurally characterized N-demethylcopiamycin [2], Neocopiamycin A serves as a critical reference compound for SAR investigations focused on the role of N-methylation in modulating the antimicrobial potency and mammalian toxicity of 36-membered macrolide antibiotics. Comparative studies with copiamycin and other N-methylated analogs are essential for elucidating this key pharmacophore.

Analytical Reference Standard for Quality Control and Batch Identity Verification

The distinct physicochemical profile of Neocopiamycin A—including its lower decomposition temperature (134–136°C vs. 144°C for copiamycin) and specific solubility characteristics [3]—makes it a valuable analytical standard for HPLC, MS, and thermal analysis methods designed to differentiate Neocopiamycin A from copiamycin and other co-produced fermentation components. Procurement of authenticated material is essential for establishing robust QC protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neocopiamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.